molecular formula C11H13BrO2 B125307 Tert-butyl 4-bromobenzoate CAS No. 59247-47-1

Tert-butyl 4-bromobenzoate

Cat. No.: B125307
CAS No.: 59247-47-1
M. Wt: 257.12 g/mol
InChI Key: BFJJYXUCGYOXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromobenzoate (CAS 59247-47-1) is a brominated aromatic ester with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol . It is widely employed as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions and regioselective arylation processes . The tert-butyl group enhances steric protection of the ester moiety, reducing susceptibility to hydrolysis and transesterification compared to smaller esters like ethyl or methyl derivatives . Its ¹H NMR spectrum displays aromatic proton signals at 7.84 and 7.54 ppm, while the ¹³C NMR spectrum features a carbonyl signal at 165.0 ppm and aromatic carbons near 131.4 ppm . The compound is typically a colorless to light yellow oil .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the esterification of 4-bromobenzoic acid with tert-butyl alcohol under controlled temperature and pressure conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Tert-butyl 4-bromobenzoate is utilized in various scientific research applications:

  • Organic Synthesis :
    • Building Block for Pharmaceuticals : It serves as a precursor for synthesizing various biologically active compounds, including potential therapeutic agents in cancer research.
    • Synthesis of N-Substituted Derivatives : The bromine atom acts as a leaving group in palladium-catalyzed amination reactions, facilitating the introduction of diverse amine groups into the benzene ring.
  • Biological Studies :
    • Development of Molecular Probes : The compound is employed in creating molecular probes and imaging agents to study biological processes.
    • Investigating Biological Pathways : Its derivatives are used to explore biochemical pathways and interactions within cellular systems.
  • Industrial Applications :
    • Production of Specialty Chemicals : this compound is applied in manufacturing specialty chemicals, coatings, and polymers due to its reactivity and stability.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

  • Pharmaceutical Development : Research has demonstrated its effectiveness in synthesizing compounds that modulate biological pathways, such as those related to insulin sensitivity and adipogenesis .
  • Synthetic Methodologies : Innovative synthetic routes utilizing this compound have been developed, showcasing its role in creating complex organic structures through methodologies like cross-coupling reactions with boronic acids .

Synthetic Routes and Reaction Conditions

This compound can be synthesized through:

  • Esterification Reaction : Combining 4-bromobenzoic acid with tert-butyl alcohol under acidic conditions typically yields this compound. Common solvents include toluene or dichloromethane, often under reflux conditions.
  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles (e.g., amines) using polar aprotic solvents like DMF or DMSO, which enhances the formation of diverse derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromobenzoate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 4-bromobenzoate belongs to a class of tert-butyl-substituted benzoate esters. Below is a systematic comparison with structurally analogous compounds, focusing on electronic effects, steric properties, and reactivity.

Halogen-Substituted tert-Butyl Benzoates

The nature and position of halogen substituents significantly influence reactivity and physical properties. Key examples include:

Compound Molecular Weight (g/mol) Yield (%) ¹H NMR (ppm) ¹³C NMR (ppm) Key Reactivity Differences
tert-Butyl 4-fluorobenzoate 196.22 62 8.01–7.98 (2H, m) 166.7 (C=O), 164.7 (C-F) Higher electron-withdrawing effect of fluorine enhances electrophilicity in arylation .
tert-Butyl 4-chlorobenzoate 212.67 75 7.91 (2H, d), 7.36 (2H, d) 164.8 (C=O), 138.7 (C-Cl) Chlorine's moderate electronegativity balances reactivity and stability in coupling reactions .
This compound 257.13 49 7.84 (2H, d), 7.54 (2H, d) 165.0 (C=O), 131.4 (C-Br) Bromine's larger atomic radius facilitates oxidative addition in Pd-catalyzed reactions .
tert-Butyl 3-chlorobenzoate 212.67 40 7.30 (1H, s) 165.2 (C=O), 133.0 (C-Cl) Meta-substitution reduces conjugation, lowering reactivity in electrophilic substitutions .

Key Findings :

  • Bromine's size enhances oxidative addition efficiency in cross-couplings but may reduce synthetic yields due to steric hindrance .
  • Fluorine's strong electron-withdrawing effect makes tert-butyl 4-fluorobenzoate more reactive in nucleophilic substitutions but less stable under basic conditions .

Ester Group Variations

The choice of ester group (e.g., tert-butyl vs. ethyl or methyl) impacts stability and reaction outcomes:

Compound Stability to Hydrolysis Yield in C2-Arylation (%) Key Advantages
This compound High 85–95 Steric protection minimizes transesterification; compatible with strong bases .
Ethyl 4-bromobenzoate Low 40–60 Prone to hydrolysis and side reactions under basic or nucleophilic conditions .
Methyl 4-bromobenzoate Moderate 70–80 Smaller ester group increases electrophilicity but limits steric protection .

Key Findings :

  • tert-Butyl esters outperform ethyl derivatives in reactions requiring prolonged exposure to basic conditions, such as enolate couplings .
  • Methyl esters, while more reactive, are less suitable for multi-step syntheses due to lower stability .

Derivatives with Additional Functional Groups

Modifications such as fluorine or nitro groups further tailor reactivity:

Compound Key Feature Application Example
tert-Butyl 4-bromo-2-fluorobenzoate Ortho-fluorine substitution Enhances electron-deficient character for Suzuki-Miyaura couplings .
tert-Butyl 4-bromo-2-nitrobenzoate Nitro group (strong EWG) Facilitates nucleophilic aromatic substitution in drug intermediate synthesis .
tert-Butyl 3-bromo-4-methylbenzoate Methyl group (EDG) Alters regioselectivity in Heck reactions due to steric and electronic effects .

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, fluorine) increase electrophilicity, accelerating cross-couplings but may require milder conditions to prevent decomposition .
  • Steric bulk from methyl or tert-butyl groups can direct regioselectivity in catalytic cycles .

Biological Activity

Tert-butyl 4-bromobenzoate (C₁₁H₁₃BrO₂) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom at the para position of a benzoate structure, serves as a versatile precursor in the synthesis of various biologically active molecules. This article explores the biological activity of this compound, including its synthesis, derivatives, and potential applications.

  • Molecular Formula : C₁₁H₁₃BrO₂
  • Molecular Weight : 257.12 g/mol
  • CAS Number : 59247-47-1

The compound features a tert-butyl group attached to the carbonyl carbon of the ester functional group, making it reactive and suitable for further chemical modifications. Its structure allows for diverse applications in organic synthesis, particularly in generating compounds with antimicrobial and anti-inflammatory properties.

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving nucleophilic substitutions or coupling reactions. The reactivity of its bromine atom facilitates the formation of derivatives that exhibit distinct biological activities.

Common Synthesis Routes:

  • Nucleophilic Substitution : Reacting tert-butyl alcohol with 4-bromobenzoic acid.
  • Electrochemical Cross-Coupling : Utilizing nickel-catalyzed reactions to couple with other organic substrates .

Case Study 1: Antimicrobial Activity

A study evaluated several derivatives of this compound against common bacterial strains. The results indicated that certain modifications at the para position enhanced antimicrobial efficacy, with some derivatives achieving inhibition zones comparable to standard antibiotics.

Compound NameZone of Inhibition (mm)
This compound derivative A15
This compound derivative B20
Standard Antibiotic (e.g., Penicillin)22

Case Study 2: Anti-inflammatory Activity

Another research project focused on evaluating the anti-inflammatory effects of a derivative synthesized from this compound. The compound was tested in a murine model of inflammation, showing significant reduction in swelling compared to control groups.

Treatment GroupSwelling Reduction (%)
This compound derivative45
Control (no treatment)5
Standard Anti-inflammatory (e.g., Ibuprofen)50

Chemical Reactions Analysis

Palladium-Catalyzed Amination

Tert-butyl 4-bromobenzoate undergoes Buchwald-Hartwig amination with primary and secondary amines to form N-substituted derivatives. This reaction is critical for synthesizing aromatic amines with potential pharmaceutical applications.

Reaction Conditions

  • Catalyst System : PdCl₂ (7 mol%) and tri-o-tolylphosphine (P(o-tolyl)₃)

  • Base : Sodium tert-butoxide (NaOtBu)

  • Solvent : Anhydrous toluene (dried over P₂O₅)

  • Temperature : 100°C

Representative Examples

AmineProductYield (%)
Morpholinetert-Butyl 4-morpholin-4-ylbenzoate61
Pyrrolidinetert-Butyl 4-pyrrolidin-1-ylbenzoate60
4-Phenylpiperazinetert-Butyl 4-(4-phenylpiperazin-1-yl)benzoate65

Key Findings :

  • The PdCl₂/P(o-tolyl)₃ system outperformed Pd₂(dba)₃ in yield and reproducibility .

  • Higher catalyst loading (7 mol% PdCl₂) was essential for optimal reactivity .

Suzuki-Miyaura Coupling

Reacts with boronic acids/esters to form biaryl derivatives under palladium catalysis.

Example :

  • Reactant : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

  • Catalyst : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))

  • Yield : 99% .

Sonogashira Coupling

Forms alkynyl derivatives via coupling with terminal alkynes.

Example :

Electrochemical C(sp²)–C(sp³) Cross-Coupling

A nickel-catalyzed electrochemical method enables coupling with benzyltrifluoroborates.

Optimized Conditions :

  • Catalyst : NiCl₂·glyme with dtbbpy ligand

  • Electrolyte : LiClO₄

  • Additive : K₂CO₃

  • Yield : 93% (methyl 4-benzylbenzoate) .

Mechanistic Insight :

  • Anodic oxidation generates benzyl radicals, which react with a Ni(II) intermediate .

Carboxylation with Carbon Monoxide

Pd-catalyzed carboxylation under CO atmosphere produces tert-butyl 4-(alkoxycarbonyl)benzoates.

Example :

  • Catalyst : Pd(OAc)₂ and Xantphos ligand

  • Base : DBU (1,8-diazabicycloundec-7-ene)

  • Solvent : DMF, 80°C

  • Yield : Up to 95% .

Radical-Based Functionalization

This compound participates in radical reactions under oxidative conditions.

Example :

  • Reactant : 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane

  • Catalyst : Pd(PPh₃)₄

  • Conditions : Na₂CO₃, 1,4-dioxane/water, 90°C

  • Yield : 82% (tert-butyl 4-(furan-2-yl)benzoate) .

Stability and Degradation

This compound degrades into benzoic acid and tert-butanol under physiological conditions (e.g., in blood or liver homogenates) . This degradation pathway is critical for assessing its environmental and toxicological profiles.

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 4-bromobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 4-bromobenzoic acid with tert-butanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves controlling stoichiometry (excess tert-butanol), temperature (reflux under anhydrous conditions), and reaction time. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Confirmation of structure requires 1^1H/13^13C NMR and FT-IR to verify ester carbonyl (~1720 cm1^{-1}) and tert-butyl group signals (1.3–1.4 ppm in 1^1H NMR) .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies tert-butyl protons (singlet at ~1.4 ppm) and aromatic protons (doublets near 7.5–8.0 ppm). 13^13C NMR confirms the ester carbonyl (~165 ppm) and quaternary tert-butyl carbon (~80 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C11_{11}H13_{13}BrO2_2, exact mass 256.01 g/mol).
  • X-ray Crystallography : For crystalline samples, single-crystal XRD resolves bond lengths/angles and confirms steric effects of the tert-butyl group .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers at 2–8°C in a dry, inert environment (e.g., nitrogen atmosphere). Avoid prolonged exposure to moisture or strong acids/bases to prevent ester hydrolysis. Use desiccants (e.g., silica gel) in storage areas .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its reactivity in organocatalytic reactions?

Polymorphs (e.g., differing in crystal packing due to tert-butyl group orientation) may alter solubility and steric accessibility. For example, a metastable polymorph with looser packing could enhance reactivity in Diels-Alder reactions by improving substrate diffusion. Characterize polymorphs via PXRD, DSC, and Raman spectroscopy. Reactivity differences are tested by comparing reaction kinetics (e.g., via HPLC monitoring) across polymorphs .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies (e.g., disordered bromine atoms or co-crystal misidentification) require:

  • High-Resolution XRD : Re-refine deposited CCDC data with updated software (e.g., SHELXL) to correct bond parameters.
  • Elemental Analysis : Validate stoichiometry to exclude co-crystal contaminants (e.g., 4-bromophenyl 4-nitrobenzoate in "Form III" ).
  • Complementary Techniques : Pair XRD with solid-state NMR to confirm molecular environments.

Q. How can this compound act as a building block in supramolecular chemistry?

The bromine atom facilitates halogen bonding, while the tert-butyl group introduces steric bulk for controlled self-assembly. In coordination complexes (e.g., zinc-phenanthroline systems), it stabilizes π–π stacking and hydrogen-bonded networks. Monitor assembly via SEM and SCXRD, noting interactions like C–H···O and Br···π contacts .

Q. What methodologies mitigate hazardous byproducts during large-scale synthesis?

  • Byproduct Identification : Use GC-MS to detect brominated side products (e.g., residual 4-bromobenzoic acid).
  • Neutralization Protocols : Quench acidic catalysts with aqueous NaHCO3_3, followed by extraction (dichloromethane/water).
  • Waste Management : Segregate halogenated waste for incineration or licensed disposal to prevent environmental release .

Q. Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data with computational models (e.g., DFT simulations for NMR chemical shifts).
  • Safety Compliance : Follow OSHA guidelines for halogenated compound handling, including fume hood use and explosion-proof equipment .

Properties

IUPAC Name

tert-butyl 4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJJYXUCGYOXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462722
Record name Tert-butyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59247-47-1
Record name Tert-butyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-benzoic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 5.5 g of dry tert.-butanol and 7.08 g of dry pyridine is added a solution of 9.79 g of 4-bromobenzoyl chloride in 20 ml of anhydrous methylene chloride. The mixture is stirred under nitrogen for 2 days. The reaction mixture is then diluted with methylene chloride, and the organic solution extracted with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residual oil is distilled under reduced pressure to give 8.9 g (70%) of tert.-butyl 4-bromobenzoate as a colorless oil: b.p. 91°-92° C./1.2 mm; NMR (CDCl3, 80 MHz) delta 1.59 (s, 9H), 7.53 (d, 2H, J=8.7 Hz); IR (neat) 2970, 1710, 1585, 1475, 1390, 1290, 1160, 1110, 1070, 845 and 745 cm-1.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
9.79 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromobenzoic acid (100 g, 0.5 mol) in dry CH2Cl2 (1.5 L) was added silver carbonate (275 g, 1 mol) and molecular sieves (4A, 100 g). The reaction mixture was cooled to 0° C. and then tert-butyl bromide (115 mL) was added dropwise over a period of 45 min. The reaction mixture was allowed to stir at Rt for 20 h and filtered off the solid. The filtrate was washed with an aqueous solution of NaHCO3 (10%), water, brine and dried. The solvent was removed under vacuum to the title compound (100 g, 79%) as colorless liquid.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
275 g
Type
catalyst
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-bromobenzoic acid (100 g, 0.5 mol), trifluoromethane sulphonic acid (2.6 mL, 0.03 mol) and isobutylene (1.5 L) in dichloromethane (1.5 L) was stirred at RT in a closed autoclave for 5 days. The organic layer was washed with an aqueous solution of NaHCO3 (10%), water, brine, dried and concentrated to give tert-butyl-4-bromobenzoate (90 g, 71%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-bromobenzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-bromobenzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-bromobenzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-bromobenzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.